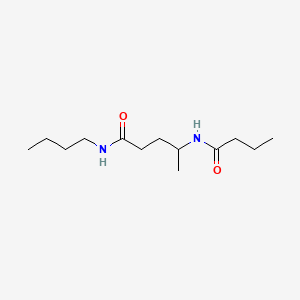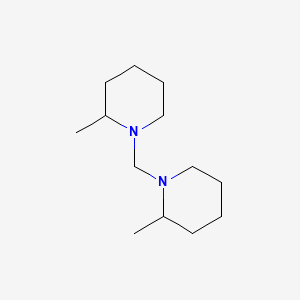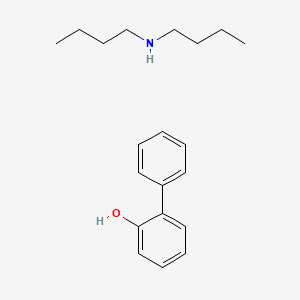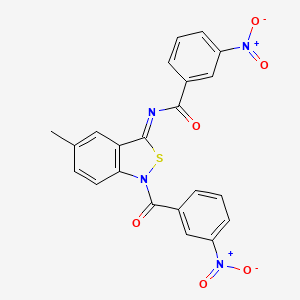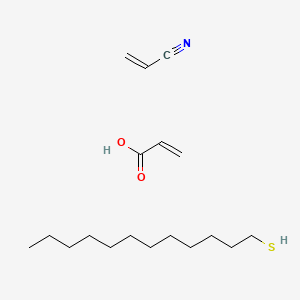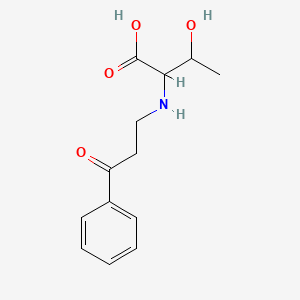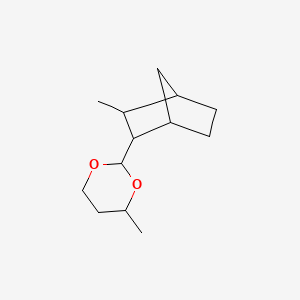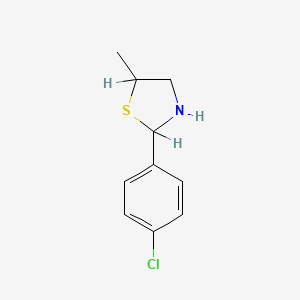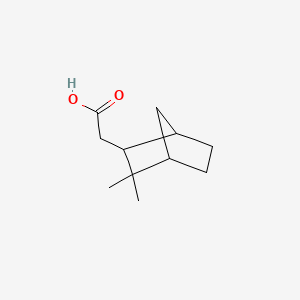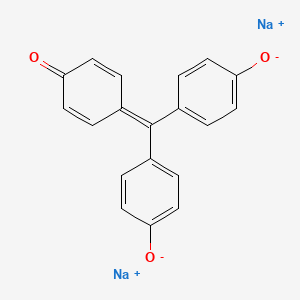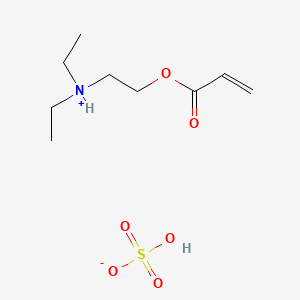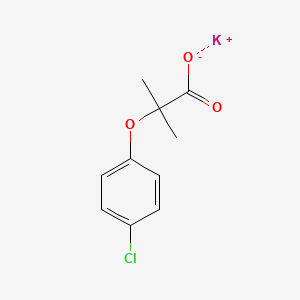
Potassium 2-(4-chlorophenoxy)-2-methylpropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(4-chlorophenoxy)-2-methylpropionate is an organic compound that belongs to the class of phenoxy herbicides. It is primarily used in agricultural settings to control broadleaf weeds. The compound is known for its selective action, targeting specific plant species while leaving crops unharmed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(4-chlorophenoxy)-2-methylpropionate typically involves the reaction of 4-chlorophenol with 2-methylpropionic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the potassium salt.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Potassium 2-(4-chlorophenoxy)-2-methylpropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new herbicidal drugs.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of Potassium 2-(4-chlorophenoxy)-2-methylpropionate involves its role as an auxin mimic. Auxins are plant hormones that regulate growth and development. The compound binds to auxin receptors in plants, disrupting normal growth processes and leading to the death of targeted weeds. The molecular targets include specific auxin-binding proteins and pathways involved in cell elongation and division.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A closely related compound with similar herbicidal properties.
Comparison:
- It has a different molecular structure, which may result in varied environmental persistence and degradation pathways.
Potassium 2-(4-chlorophenoxy)-2-methylpropionate: is unique in its specific action on certain weed species, making it more selective compared to 2,4-D and MCPA.
Eigenschaften
CAS-Nummer |
26723-02-4 |
|---|---|
Molekularformel |
C10H10ClKO3 |
Molekulargewicht |
252.73 g/mol |
IUPAC-Name |
potassium;2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C10H11ClO3.K/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
QFJIKRKDNWYOEL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


